

# Chlorthenoxazine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Chlorthenoxazine

Cat. No.: B1668886

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## Introduction

**Chlorthenoxazine** is a chemical compound belonging to the benzoxazine class.<sup>[1]</sup> While its primary therapeutic functions are recognized as antipyretic and analgesic, detailed public-domain data on its specific molecular mechanisms and comprehensive biological activities are limited. This technical guide provides a summary of the available chemical and physical properties of **Chlorthenoxazine** and outlines general experimental protocols and potential signaling pathways relevant to the broader class of benzoxazine derivatives, which are known for their anti-inflammatory and analgesic properties.<sup>[2][3]</sup>

## Chemical and Physical Properties

**Chlorthenoxazine**, with the CAS number 132-89-8, is chemically identified as 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	132-89-8	[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClNO <sub>2</sub>	
Molecular Weight	211.64 g/mol	
IUPAC Name	2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one	
Synonyms	AP 67, Apirazin, Chlorethylbenzmethoxazone, Ossazone, Valtorin	
Canonical SMILES	C1=CC=C2C(=C1)C(=O)NC(O2)CCCl	
InChI Key	YEKMWXFHPZBZLR-UHFFFAOYSA-N	

## Toxicological Data

Toxicological information for **Chlorthenoxazine** is not extensively detailed in publicly accessible records. The available safety data sheets indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Further comprehensive toxicological studies are required to fully characterize its safety profile.

Toxicity Metric	Value	Species	Source
Oral LD50	> 5,000 mg/kg	Rat	
Dermal LD50	> 2,815 mg/kg	Rabbit	
Skin Corrosion/Irritation	No skin irritation	Rabbit	
Serious Eye Damage/Irritation	Irreversible effects on the eye	Rabbit	

# Experimental Protocols for Biological Activity Assessment (Based on Benzoxazine Derivatives)

Due to the lack of specific published experimental protocols for **Chlorthenoxazine**, the following methodologies are based on general procedures for evaluating the anti-inflammatory and analgesic activities of related benzoxazine and benzoxazole derivatives.

## In Vitro Anti-inflammatory Activity

A common method to assess anti-inflammatory potential is to measure the inhibition of pro-inflammatory mediators in cell cultures.

### Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate RAW 264.7 macrophage cells in 96-well plates.
- **Compound Treatment:** Treat the cells with serial dilutions of the test compound. Include negative (cells only) and blank (medium only) controls.
- **Incubation:** Incubate the cells for the desired period.
- **MTT Addition:** Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- **Solubilization:** Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.
- **Absorbance Measurement:** Read the absorbance at a specific wavelength to determine cell viability.

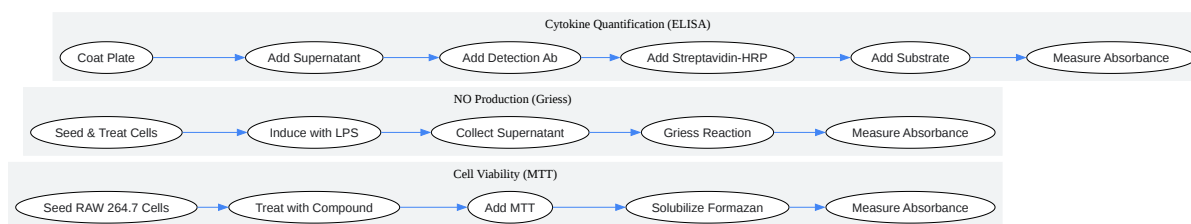
### Nitric Oxide (NO) Production Assay (Griess Test)

- **Cell Seeding and Treatment:** Seed and treat RAW 264.7 cells with non-toxic concentrations of the test compound.
- **Inflammation Induction:** Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

- **Supernatant Collection:** Collect the cell culture supernatant.
- **Griess Reaction:** Mix the supernatant with Griess reagent and incubate.
- **Absorbance Measurement:** Measure the absorbance to quantify nitrite concentration, an indicator of NO production.

#### Cytokine Quantification (ELISA)

- **Coating:** Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF- $\alpha$ , IL-6).
- **Blocking:** Block non-specific binding sites.
- **Sample Incubation:** Add cell culture supernatants to the wells and incubate.
- **Detection Antibody:** Add a biotin-conjugated detection antibody.
- **Streptavidin-HRP:** Add Streptavidin-HRP conjugate.
- **Substrate Development:** Add a TMB substrate solution to develop color.
- **Stop Reaction and Measurement:** Stop the reaction and measure the absorbance to determine cytokine concentration.



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### In Vitro Anti-inflammatory Experimental Workflow

## In Vivo Analgesic and Anti-inflammatory Activity

Animal models are commonly used to evaluate the analgesic and anti-inflammatory effects of compounds.

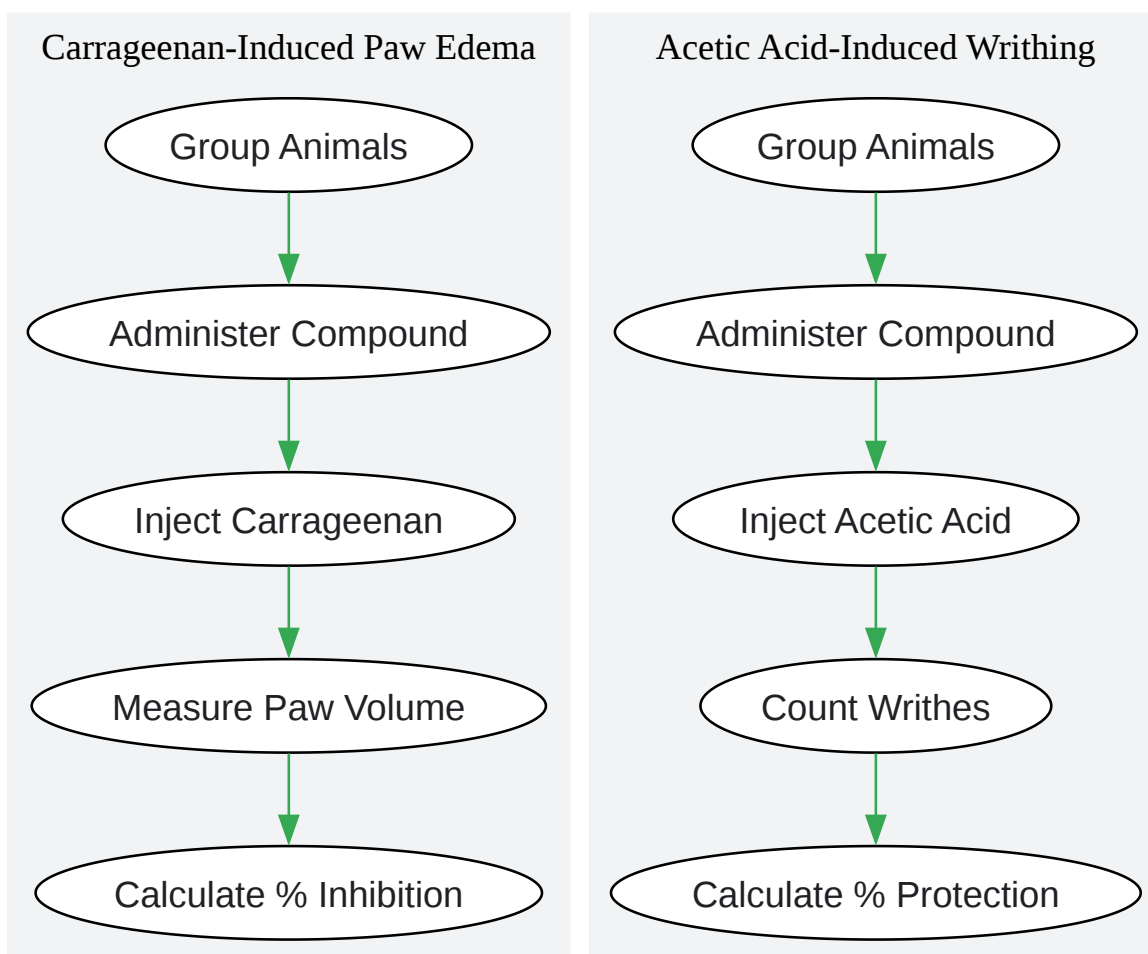
### Carrageenan-Induced Paw Edema (Anti-inflammatory)

- **Animal Grouping:** Divide animals (e.g., Wistar albino rats) into control, standard (e.g., Diclofenac Sodium), and test groups.
- **Compound Administration:** Administer the test compounds orally.
- **Inflammation Induction:** Inject a sub-plantar dose of carrageenan suspension into the right hind paw of the rats.
- **Paw Volume Measurement:** Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

- Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

#### Acetic Acid-Induced Writhing Test (Analgesic)

- Animal Grouping: Divide mice into control, standard (e.g., Acetylsalicylic Acid), and test groups.
- Compound Administration: Administer the test compounds.
- Induction of Writhing: Inject acetic acid intraperitoneally to induce writhing (stretching) behavior.
- Observation: Count the number of writhes for a specific period after the injection.
- Data Analysis: Calculate the percentage of protection from writhing compared to the control group.



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#### In Vivo Analgesic & Anti-inflammatory Workflow

## Potential Signaling Pathways

The anti-inflammatory effects of many compounds, including potentially benzoxazine derivatives, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. While the specific targets of **Chlorthenoxazine** are not established, it is plausible that its anti-inflammatory action could involve the inhibition of these pathways.

#### General Inflammatory Signaling Pathways

## Conclusion

**Chlorthenoxazine** presents a chemical scaffold of interest for its potential antipyretic and analgesic properties. However, a comprehensive understanding of its biological activity, mechanism of action, and safety profile requires further in-depth investigation. The experimental protocols and potential signaling pathways outlined in this guide, based on related benzoxazine derivatives, offer a foundational framework for future research endeavors aimed at elucidating the therapeutic potential of **Chlorthenoxazine**. Researchers are encouraged to undertake specific studies on **Chlorthenoxazine** to validate these proposed mechanisms and methodologies.

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## References

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